molecular formula C12H7ClINO B1421755 2-Chloro-5-(4-iodobenzoyl)pyridine CAS No. 1187170-32-6

2-Chloro-5-(4-iodobenzoyl)pyridine

Cat. No. B1421755
M. Wt: 343.55 g/mol
InChI Key: JTGPQPBGDTVTRH-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-iodobenzoyl)pyridine, also known as CIBP, is a heterocyclic compound that is used in various scientific research applications. It has a wide variety of applications in organic synthesis, medicinal chemistry, and biochemistry. CIBP is a versatile compound that can be used to synthesize a variety of compounds. It is also used as a catalyst in various reactions. CIBP is also used in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Synthesis and Structural Characterization

2-Chloro-5-(4-iodobenzoyl)pyridine serves as an intermediate in the synthesis and structural characterization of complex organic molecules. For instance, its derivative compounds have been utilized in the exploration of molecular salts and cocrystals, demonstrating the versatility of halogen bonds in solid-state chemistry. These molecular salts are synthesized via a crystal engineering approach and their structures elucidated through X-ray diffraction techniques, highlighting the importance of halogen bonds alongside hydrogen bonds in crystal stabilization (Oruganti et al., 2017)[https://consensus.app/papers/solidstate-versatility-molecular-saltscocrystals-oruganti/ed2c07004b885c4c800a02f996c04430/?utm_source=chatgpt].

Catalytic Activity and Chemical Synthesis

The compound also finds applications in catalysis and chemical synthesis, where it acts as a precursor or part of catalyst systems. For example, N-Methylphthalimide-substituted benzimidazolium salts and their palladium complexes, which could potentially involve derivatives of 2-Chloro-5-(4-iodobenzoyl)pyridine, show significant catalytic activity in carbon–carbon bond-forming reactions. These compounds display efficiency in Suzuki–Miyaura cross-coupling and arylation reactions, underscoring their utility in synthesizing biaryl compounds (Akkoç et al., 2016)[https://consensus.app/papers/nmethylphthalimidesubstituted-benzimidazolium-salts-akkoç/77c01544389e5fe3a867c4f259090ade/?utm_source=chatgpt].

Fluorescent Probes and Photophysical Properties

Additionally, derivatives of 2-Chloro-5-(4-iodobenzoyl)pyridine have been applied in the development of fluorescent probes. The reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, yielded imidazo[1,2-a]pyridine derivatives that act as efficient fluorescent probes for mercury ions. This application demonstrates the compound's relevance in environmental monitoring and analytical chemistry (Shao et al., 2011)[https://consensus.app/papers/reaction-βlactam-carbenes-2pyridyl-isonitriles-onepot-shao/5b2c675adadc553eae304cbef07e6104/?utm_source=chatgpt].

Liquid Crystal and Materials Science

In materials science, especially in the domain of liquid crystals, derivatives of 2-Chloro-5-(4-iodobenzoyl)pyridine have contributed to the development of new liquid crystal phases. These studies involve the synthesis and characterization of compounds with potential applications in display technologies and optoelectronic devices, showcasing the compound's versatility in materials research (Hagar et al., 2020)[https://consensus.app/papers/thermotropic-liquid-crystals-2hydroxypyridine-ester-hagar/e16ba5d040c55895b03d56b6c085d00a/?utm_source=chatgpt].

properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClINO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGPQPBGDTVTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251229
Record name (6-Chloro-3-pyridinyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-iodobenzoyl)pyridine

CAS RN

1187170-32-6
Record name (6-Chloro-3-pyridinyl)(4-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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